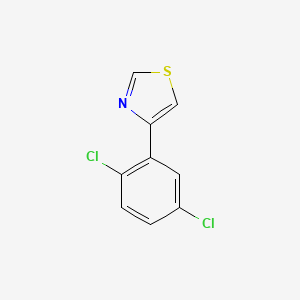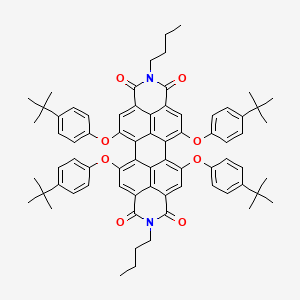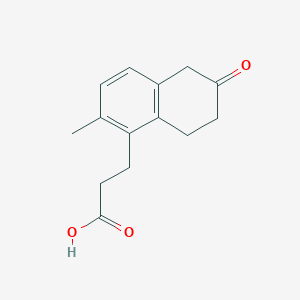
1-Naphthalenepropanoic acid, 5,6,7,8-tetrahydro-2-methyl-6-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenepropanoic acid, 5,6,7,8-tetrahydro-2-methyl-6-oxo- is a chemical compound with the molecular formula C14H16O3 and a molecular weight of 232.27504 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Naphthalenepropanoic acid, 5,6,7,8-tetrahydro-2-methyl-6-oxo- involves several synthetic routes and reaction conditions. One common method includes the reaction of naphthalene derivatives with propanoic acid under specific conditions to yield the desired product . Industrial production methods often involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
1-Naphthalenepropanoic acid, 5,6,7,8-tetrahydro-2-methyl-6-oxo- undergoes various types of chemical reactions, including:
Scientific Research Applications
1-Naphthalenepropanoic acid, 5,6,7,8-tetrahydro-2-methyl-6-oxo- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Naphthalenepropanoic acid, 5,6,7,8-tetrahydro-2-methyl-6-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Naphthalenepropanoic acid, 5,6,7,8-tetrahydro-2-methyl-6-oxo- can be compared with other similar compounds, such as:
Naphthalene derivatives: These compounds share a similar naphthalene core structure but differ in their functional groups and substituents.
Propanoic acid derivatives: These compounds have a propanoic acid moiety but vary in their aromatic or aliphatic components.
Tetrahydronaphthalene derivatives: These compounds contain a tetrahydronaphthalene ring system and differ in their additional functional groups.
The uniqueness of 1-Naphthalenepropanoic acid, 5,6,7,8-tetrahydro-2-methyl-6-oxo- lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
253784-71-3 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
3-(2-methyl-6-oxo-7,8-dihydro-5H-naphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C14H16O3/c1-9-2-3-10-8-11(15)4-5-13(10)12(9)6-7-14(16)17/h2-3H,4-8H2,1H3,(H,16,17) |
InChI Key |
UIMXTVLBLFILRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CC(=O)CC2)C=C1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


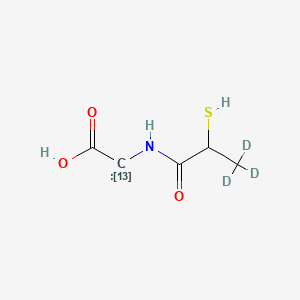
![1-[[4-Nitro-2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B12092178.png)


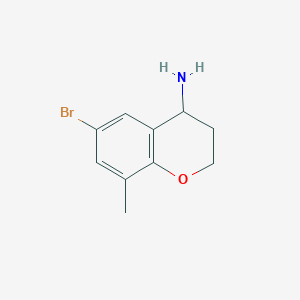
![2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B12092196.png)





